2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
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Overview
Description
2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a chemical compound with the molecular formula C10H14N2S. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopropylamine with 2-aminothiophenol, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazoles
Scientific Research Applications
2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
- 2-Cyclopropyl-1,3-benzothiazol-4-amine
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives . This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h6-7H,1-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWIKBJCFXYTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485363-43-6 |
Source
|
Record name | 2-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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